molecular formula C16H11ClN4O2S2 B3399952 2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040650-78-9

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399952
CAS No.: 1040650-78-9
M. Wt: 390.9 g/mol
InChI Key: RHCWYEVAELGJQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H11ClN4O2S2 and its molecular weight is 390.9 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which this molecule belongs, have been studied for their antimycobacterial activity . Therefore, it’s plausible that this compound may target proteins or enzymes essential for the survival and replication of Mycobacterium species.

Biochemical Pathways

Given its potential antimycobacterial activity , it might interfere with the biochemical pathways essential for the survival and replication of Mycobacterium species

Result of Action

Some compounds in the thieno[2,3-d]pyrimidin-4(3h)-one class have shown significant antimycobacterial activity . Therefore, it’s plausible that this compound may also exhibit similar effects, potentially leading to the inhibition of growth or killing of Mycobacterium species.

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O2S2/c1-21-15(22)13-11(6-7-24-13)18-16(21)25-8-12-19-14(20-23-12)9-4-2-3-5-10(9)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCWYEVAELGJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

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